

CHAPSO in Structural Biology: A Technical Guide to Unlocking Membrane Protein Structures

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Compound of Interest

Compound Name: CHAPSO

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Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**) is a zwitterionic detergent that has carved out a significant niche in the structural biologist's toolkit. A derivative of cholic acid, **CHAPSO** shares structural similarities with bile salts. Its unique properties make it particularly effective for the solubilization and stabilization of membrane proteins, which are notoriously challenging to study due to their hydrophobic nature. This technical guide provides an in-depth overview of **CHAPSO**'s applications in structural biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their quest to elucidate the structure and function of membrane proteins.

CHAPSO's utility stems from its non-denaturing character, electrical neutrality, and a relatively high critical micelle concentration (CMC), which facilitates its removal during purification and crystallization processes.[1][2] Compared to its close relative, CHAPS, **CHAPSO** possesses a hydroxyl group that imparts greater polarity and, consequently, higher solubility.[3] These characteristics make **CHAPSO** a valuable tool in a variety of structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM).

Physicochemical Properties of CHAPSO and Other Common Detergents

The selection of an appropriate detergent is a critical first step in membrane protein structural studies. The table below summarizes the key physicochemical properties of **CHAPSO** and provides a comparison with other commonly used detergents to aid in this selection process.

Detergent	Type	Molecular Weight (Da)	CMC (mM)	Aggregation Number	Micelle Molecular Weight (kDa)
CHAPSO	Zwitterionic	630.88	8	11	~7
CHAPS	Zwitterionic	614.88	6-10	10	~6
DDM	Non-ionic	510.62	0.17	115-140	~72
LDAO	Zwitterionic	229.40	1-2	75-95	~17-22
OG	Non-ionic	292.37	20-25	27-100	~8-29
LMNG	Non-ionic	1041.28	0.01	Not widely reported	~91

Key Applications of CHAPSO in Structural Biology

CHAPSO's unique properties lend themselves to several critical applications in the determination of membrane protein structures.

Membrane Protein Solubilization

The primary application of **CHAPSO** is the gentle extraction of membrane proteins from their native lipid bilayer environment. Its non-denaturing nature helps to maintain the protein's structural integrity and biological activity.^[3]

Protein Crystallization

CHAPSO is utilized in protein crystallization, often as a component of bicelles. Bicelles are discoidal structures composed of long-chain phospholipids and a detergent, which provide a more native-like environment for membrane proteins, facilitating the growth of well-ordered crystals.[4]

Cryo-Electron Microscopy (Cryo-EM)

A significant and increasingly important application of **CHAPSO** is in cryo-EM sample preparation. It has been shown to be highly effective in overcoming the issue of preferred particle orientation, where protein particles adsorb to the air-water interface in a limited number of orientations, hindering the reconstruction of a high-resolution 3D map.[5][6] The addition of **CHAPSO** at its critical micelle concentration (CMC) helps to create a more uniform distribution of particle orientations.[5][6]

Experimental Protocols

Membrane Protein Solubilization for Crystallization

This protocol provides a general framework for the solubilization of a target membrane protein using **CHAPSO**, with the goal of obtaining a stable protein-detergent complex suitable for crystallization trials.

Materials:

- Cell paste or purified membranes containing the target protein
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
- Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) **CHAPSO**
- Detergent-free Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl
- Dounce homogenizer or sonicator
- Ultracentrifuge
- Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
- Size-exclusion chromatography (SEC) column

Procedure:

- **Cell Lysis:** Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or sonicator.
- **Membrane Isolation:** Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
- **Solubilization:** Resuspend the membrane pellet in Solubilization Buffer. The optimal **CHAPSO** concentration may need to be determined empirically, typically starting at 1-2% (w/v). Incubate with gentle agitation for 1-2 hours at 4°C.
- **Clarification:** Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
- **Affinity Chromatography:** Apply the supernatant containing the solubilized protein to a pre-equilibrated affinity chromatography column. Wash the column with Lysis Buffer containing a low concentration of **CHAPSO** (e.g., 0.1%). Elute the protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) also supplemented with 0.1% **CHAPSO**.
- **Size-Exclusion Chromatography:** Further purify and assess the homogeneity of the protein-detergent complex by SEC using a column pre-equilibrated with Detergent-free Buffer containing a concentration of **CHAPSO** at or slightly above its CMC (e.g., 8-10 mM).
- **Concentration and Crystallization:** Pool the fractions containing the monodisperse protein-detergent complex and concentrate to a suitable concentration for crystallization trials (typically 5-10 mg/mL).

Bicelle Preparation for Protein Crystallization

This protocol describes the preparation of DMPC/**CHAPSO** bicelles, a common lipid-detergent mixture used for the crystallization of membrane proteins.^{[4][7][8]}

Materials:

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

- **CHAPSO**

- Deionized water
- Vortex mixer

Procedure:

- **Weighing Components:** In a glass vial, weigh out DMPC and **CHAPSO** to achieve a desired molar ratio (q-ratio), typically between 2.8 and 3.0 (DMPC:**CHAPSO**).^[4] For example, to prepare 1 mL of a 35% (w/v) DMPC/**CHAPSO** mixture with a molar ratio of 2.8:1, weigh out 0.26 g of DMPC and 0.09 g of **CHAPSO**.^[8]
- **Hydration:** Add deionized water to the desired final volume.
- **Mixing:** Vortex the mixture vigorously until the lipids are fully hydrated and the solution becomes clear and viscous. This may take several hours at room temperature.^[4]
- **Protein Incorporation:** The purified and concentrated protein-detergent complex is then mixed with the prepared bicelle solution, typically at a volume ratio of 1:4 (protein:bicelle).^[4] The mixture is incubated on ice for at least 30 minutes to allow for the reconstitution of the protein into the bicelles before setting up crystallization trials.^[4]

Cryo-EM Grid Preparation with **CHAPSO** to Overcome Preferred Orientation

This protocol outlines the steps for preparing cryo-EM grids with the addition of **CHAPSO** to mitigate the problem of preferred particle orientation.

Materials:

- Purified protein sample (at an appropriate concentration for cryo-EM)
- **CHAPSO** stock solution (e.g., 80 mM in water or buffer)
- Cryo-EM grids (e.g., glow-discharged holey carbon grids)

- Vitrification device (e.g., Vitrobot)
- Liquid ethane

Procedure:

- Sample Preparation: Immediately before grid preparation, add **CHAPSO** to the purified protein sample to a final concentration equal to its CMC, which is 8 mM.^{[5][6]} Gently mix by pipetting, avoiding the introduction of bubbles.
- Grid Application: Apply 3-4 μ L of the protein-**CHAPSO** mixture to a glow-discharged cryo-EM grid.
- Blotting and Plunging: Place the grid in a vitrification device. Blot away excess liquid to create a thin film of the sample. The blotting time will need to be optimized for the specific sample and grid type.
- Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
- Grid Screening: Screen the vitrified grids in a transmission electron microscope to assess ice thickness and particle distribution. The presence of **CHAPSO** should result in a more random distribution of particle orientations compared to a sample prepared without the detergent.

Visualizing Workflows with Graphviz

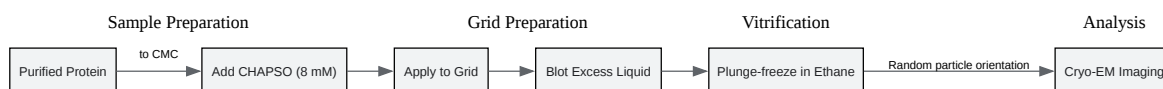
Membrane Protein Solubilization Workflow



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Caption: Workflow for membrane protein solubilization and purification using **CHAPSO**.

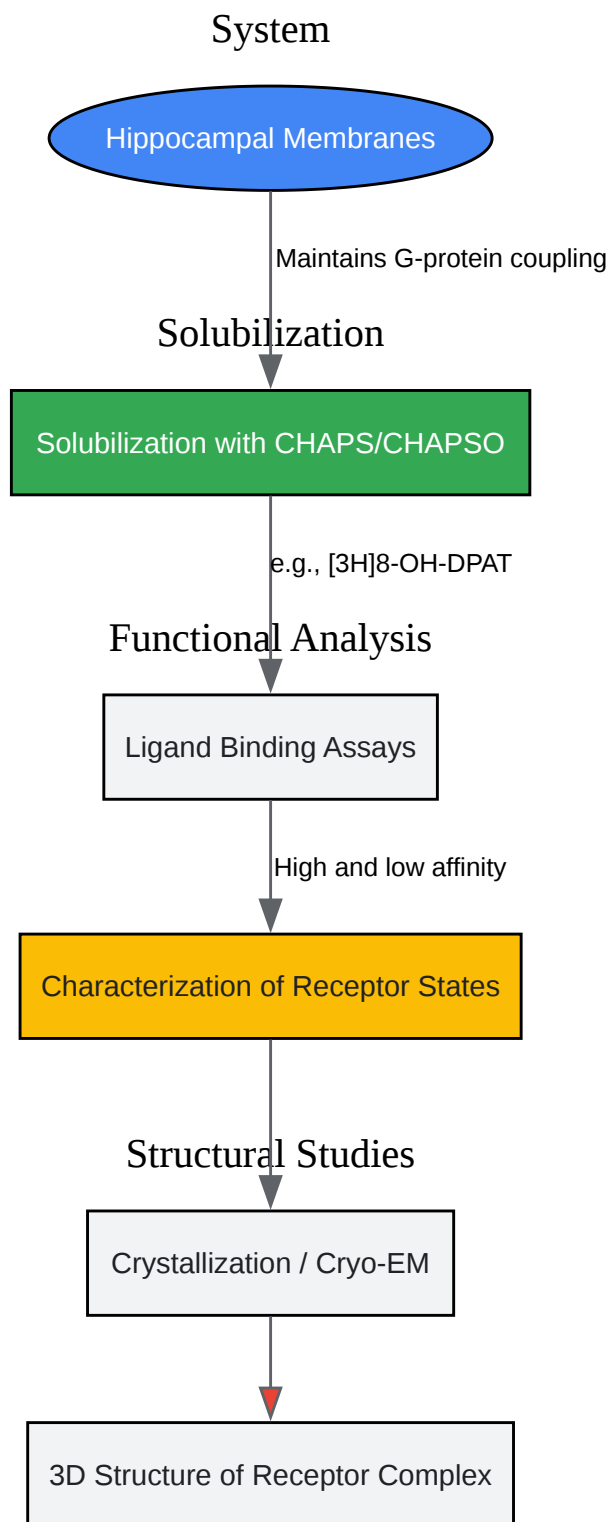
Cryo-EM Sample Preparation with CHAPSO



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Caption: Workflow for cryo-EM grid preparation with **CHAPSO** to mitigate preferred particle orientation.

Solubilization of the Serotonin 5-HT1A Receptor



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Caption: Logical workflow for the study of the serotonin 5-HT1A receptor, a GPCR, using CHAPS/CHAPSO.

Conclusion

CHAPSO has proven to be a versatile and effective detergent for the structural analysis of membrane proteins. Its ability to gently solubilize and stabilize these challenging targets, coupled with its utility in overcoming common hurdles in cryo-EM, has made it an indispensable tool for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of **CHAPSO** in your structural biology research, ultimately contributing to a deeper understanding of the intricate molecular machinery of the cell. As with any experimental technique, optimization of the provided protocols for your specific protein of interest will be key to achieving high-resolution structural insights.

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